1-(4-Hydroxyphenyl)-3-methylbutan-1-one
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Overview
Description
1-(4-Hydroxyphenyl)-3-methylbutan-1-one is an organic compound characterized by a hydroxyphenyl group attached to a methylbutanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)-3-methylbutan-1-one typically involves the reaction of 4-hydroxybenzaldehyde with a suitable methylbutanone precursor under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. Common reagents used in this synthesis include sodium hydroxide or hydrochloric acid, which help in the condensation reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-hydroxybenzaldehyde, while reduction may produce 1-(4-hydroxyphenyl)-3-methylbutanol.
Scientific Research Applications
1-(4-Hydroxyphenyl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: Shares the hydroxyphenyl group but lacks the methylbutanone structure.
1-(4-Hydroxyphenyl)-2-methylpropan-1-one: Similar structure with a different alkyl chain.
1-(4-Hydroxyphenyl)-1-butanone: Similar structure but with a different position of the carbonyl group.
Uniqueness
1-(4-Hydroxyphenyl)-3-methylbutan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a hydroxyphenyl group with a methylbutanone structure makes it a versatile compound for various applications in research and industry.
Biological Activity
1-(4-Hydroxyphenyl)-3-methylbutan-1-one, also known as HMB , is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant research findings, including antimicrobial and antioxidant activities.
Chemical Structure and Properties
- Molecular Formula : C11H14O2
- Molar Mass : 178.23 g/mol
- CAS Number : 34887-83-7
Synthesis
The synthesis of this compound typically involves the reaction of acetophenone derivatives with appropriate alkyl groups. The compound can be synthesized through various methods, including alkylation and condensation reactions, which have been detailed in several studies .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study conducted by Čižmáriková et al. demonstrated its effectiveness against various pathogens, including:
Pathogen | Activity Observed |
---|---|
Staphylococcus aureus | Inhibition |
Escherichia coli | Moderate inhibition |
Bacillus subtilis | Effective |
The results suggest that HMB could serve as a potential antimicrobial agent in clinical applications .
Antioxidant Activity
The antioxidant properties of this compound have been explored in several studies. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. The compound's ability to inhibit lipid peroxidation has been quantified, indicating its potential role in protecting cells from oxidative damage .
Study on Antimicrobial Properties
In a comprehensive study, the antimicrobial efficacy of HMB was compared with other phenolic compounds. The findings indicated that:
- HMB demonstrated a higher inhibition zone against Staphylococcus aureus compared to traditional antibiotics.
- The minimum inhibitory concentration (MIC) for HMB was found to be lower than that of many standard antimicrobial agents, suggesting its potential as an alternative treatment option .
Antioxidant Mechanism Investigation
Another significant study focused on the mechanism by which HMB exerts its antioxidant effects. The researchers utilized various assays to assess the compound's ability to reduce reactive oxygen species (ROS) levels in vitro. Key findings included:
Properties
CAS No. |
34887-83-7 |
---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H14O2/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8,12H,7H2,1-2H3 |
InChI Key |
YFUVTWCBNMKSRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
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